molecular formula C19H10O4 B12483046 2-[(4-Oxochromen-3-yl)methylidene]indene-1,3-dione

2-[(4-Oxochromen-3-yl)methylidene]indene-1,3-dione

Cat. No.: B12483046
M. Wt: 302.3 g/mol
InChI Key: LLORTQRTAHEJKY-UHFFFAOYSA-N
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Description

2-[(4-Oxochromen-3-yl)methylidene]indene-1,3-dione is a complex organic compound that combines the structural features of chromone and indene-1,3-dione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Oxochromen-3-yl)methylidene]indene-1,3-dione typically involves the condensation reaction between indane-1,3-dione and 4-oxochromene-3-carbaldehyde. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the formation of the desired product through a Michael addition followed by dehydration .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Oxochromen-3-yl)methylidene]indene-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(4-Oxochromen-3-yl)methylidene]indene-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Oxochromen-3-yl)methylidene]indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in organic electronic devices. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: A versatile building block used in numerous applications, including medicinal chemistry and organic electronics.

    Chromone derivatives: Known for their biological activities and applications in drug development.

Uniqueness

2-[(4-Oxochromen-3-yl)methylidene]indene-1,3-dione is unique due to its combined structural features of chromone and indene-1,3-dione, which confer distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of organic electronics and medicinal chemistry .

Properties

Molecular Formula

C19H10O4

Molecular Weight

302.3 g/mol

IUPAC Name

2-[(4-oxochromen-3-yl)methylidene]indene-1,3-dione

InChI

InChI=1S/C19H10O4/c20-17-11(10-23-16-8-4-3-7-14(16)17)9-15-18(21)12-5-1-2-6-13(12)19(15)22/h1-10H

InChI Key

LLORTQRTAHEJKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=COC4=CC=CC=C4C3=O)C2=O

Origin of Product

United States

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